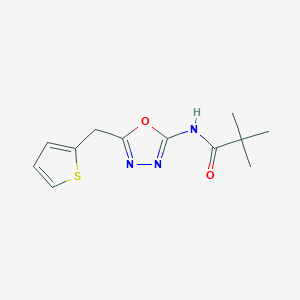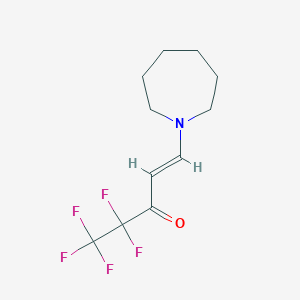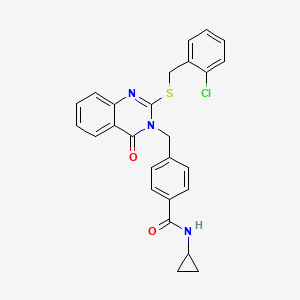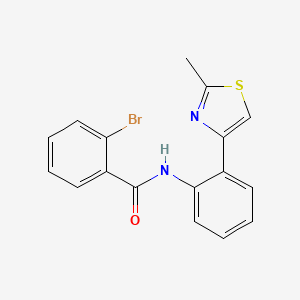
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The thiophene moiety attached to the oxadiazole ring suggests potential for interesting electronic properties due to the sulfur-containing heterocycle. The pivalamide group is a bulky substituent that could influence the compound's physical properties and reactivity.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives has been reported in the literature. For instance, a series of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and characterized for their antitubercular activities . Another study reported the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, starting from a non-steroidal anti-inflammatory drug . These studies indicate that the synthesis of such compounds typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent functionalization with various substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a similar compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These interactions are crucial for the stability and packing of molecules in the solid state and can affect the compound's properties.
Chemical Reactions Analysis
While specific chemical reactions of "this compound" are not detailed in the provided papers, the literature on similar compounds suggests that 1,3,4-oxadiazole derivatives can participate in various chemical reactions. These reactions may include nucleophilic substitution, due to the presence of an electrophilic carbon in the oxadiazole ring, and addition reactions at the thiophene moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been studied, showing that these compounds exhibit interesting optoelectronic properties, which could be useful for applications in OLEDs and solar cells . The presence of the thiophene and pivalamide groups in "this compound" suggests that it may also possess unique physical and chemical properties that could be explored for various applications.
科学的研究の応用
Anticancer Activity
Research on derivatives of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide has indicated significant anticancer potential. A series of substituted derivatives were designed, synthesized, and tested for anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds showed moderate to excellent anticancer activities, with some derivatives exhibiting higher activities than reference drugs, highlighting their potential as novel anticancer agents (Ravinaik et al., 2021).
Metabolic Pathway Identification
Another study focused on identifying the metabolic pathways and metabolites of a closely related compound in human liver microsomes. This research used high-resolution/high-accuracy tandem mass spectroscopy and found that the compound's metabolites were formed by CYP3A4, a key enzyme in drug metabolism. Understanding these metabolic pathways is crucial for the development of therapeutic agents, as it helps in predicting drug interactions and optimizing dosing regimens (Min Song et al., 2014).
Cystic Fibrosis Therapy
In the realm of genetic disorders, derivatives of this compound were investigated for their ability to correct defective cellular processing of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. One study demonstrated that specific bithiazole derivatives could significantly improve the cellular processing of the DeltaF508-CFTR protein, a common mutation in cystic fibrosis patients. These findings suggest potential therapeutic applications in treating cystic fibrosis (G. Yu et al., 2008).
Antimycobacterial Activity
The antimycobacterial activity of compounds containing 1,3,4-oxadiazole and related moieties has also been explored. One study synthesized and tested various derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antimycobacterial activity, suggesting their potential use in developing new treatments for tuberculosis (M. Gezginci et al., 1998).
将来の方向性
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve further exploration of the biological activity of “N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide” and its potential applications in medicinal chemistry.
作用機序
Target of Action
Thiophene-based compounds have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, but the specific pathways affected by this compound require further investigation .
Result of Action
Thiophene derivatives have been associated with a range of biological activities, suggesting that this compound may have similar effects .
特性
IUPAC Name |
2,2-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)10(16)13-11-15-14-9(17-11)7-8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHGNUVXGPCVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)


![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)


![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)
![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)